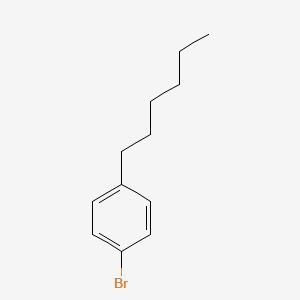

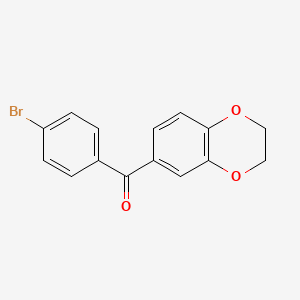

Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The synthesis was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This compound was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis

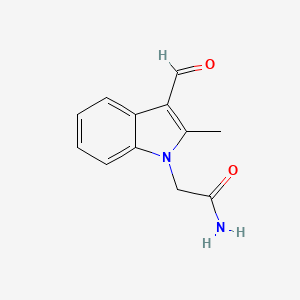

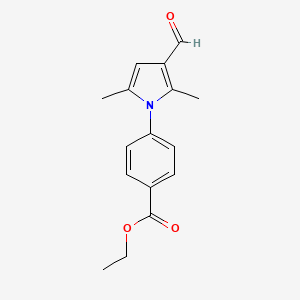

The molecular structure of “Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)-” consists of a methanone group attached to a 4-bromophenyl group and a 2,3-dihydro-1,4-benzodioxin-6-yl group.Scientific Research Applications

Pharmaceutical Intermediates

This compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its bromine atom can undergo further reactions to create a wide range of biologically active molecules. For instance, it can be used to synthesize derivatives that have potential applications in drug development for diseases such as cancer and neurological disorders .

Polymer Research

In the field of polymer science, 4-Bromo-3’,4’-(ethylenedioxy)benzophenone is utilized for the photostabilization of polyvinyl chloride (PVC). It reacts with sulfamethoxazole to prepare Schiff’s base, which helps in protecting PVC against UV degradation .

Organic Synthesis

This compound is involved in palladium-catalyzed mono- and bis-arylation processes. These reactions are crucial for constructing complex organic molecules, including conducting polymers and other materials with electronic applications .

Material Science

Due to its molecular structure, 4-Bromo-3’,4’-(ethylenedioxy)benzophenone can be used in the development of organic semiconductors. Its ability to donate and accept electrons makes it suitable for creating materials that require charge transport properties .

Chemical Research Kits

It is included in conducting polymer research kits, which are used for educational and experimental purposes in chemistry labs. These kits help in understanding the properties and synthesis of conducting polymers .

Analytical Chemistry

The compound’s unique structure allows it to be used as a standard or reference material in chromatography and mass spectrometry. This aids in the identification and quantification of similar compounds in complex mixtures .

Environmental Studies

Researchers use 4-Bromo-3’,4’-(ethylenedioxy)benzophenone to study the metabolic fate of brominated compounds in the environment. It serves as a model compound to understand how these substances degrade and interact with biological systems .

Catalysis

In catalysis, this compound can be used to study the mechanisms of bromination reactions. It provides insights into how bromine-containing catalysts can be designed and optimized for various chemical transformations .

properties

IUPAC Name |

(4-bromophenyl)-(2,3-dihydro-1,4-benzodioxin-6-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrO3/c16-12-4-1-10(2-5-12)15(17)11-3-6-13-14(9-11)19-8-7-18-13/h1-6,9H,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJFGWWIHHLCTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(=O)C3=CC=C(C=C3)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00143668 |

Source

|

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

CAS RN |

101018-99-9 |

Source

|

| Record name | (4-Bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101018-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101018999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (4-bromophenyl)(2,3-dihydro-1,4-benzodioxin-6-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00143668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.